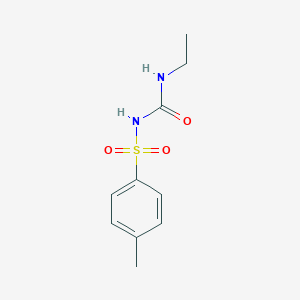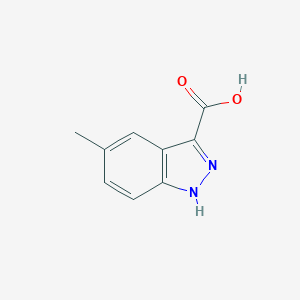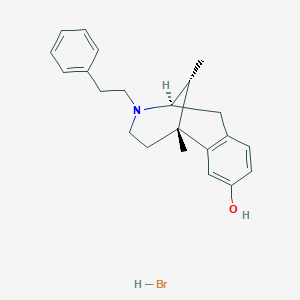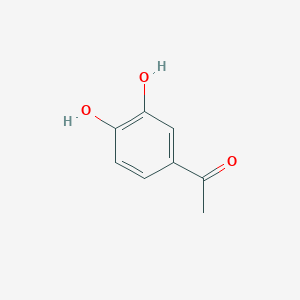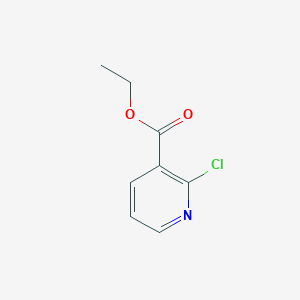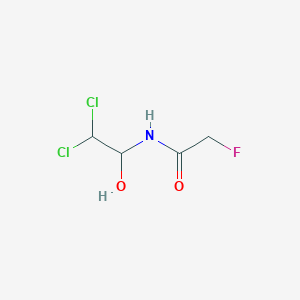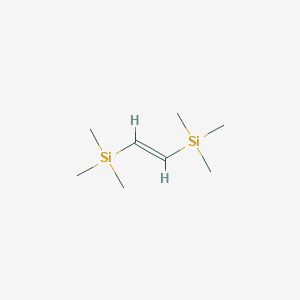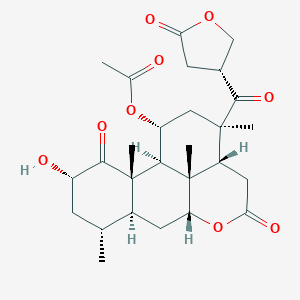
Simarolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Simarolide is a natural product isolated from the marine sponge Simarella sp. It has been found to possess several biological activities, including anticancer, antiviral, and antimicrobial effects.
Aplicaciones Científicas De Investigación
Chemical Composition and Structural Analysis
- Simarolide, a C25-quassinoid, was isolated from Simaba cuneata and its structural details were determined using spectral data, including 1D and 2D NMR spectra. This study facilitated the complete assignment of the carbon and hydrogen atom chemical shifts for these compounds (Vieira et al., 1999).
Antimalarial Properties
- In a study evaluating the antimalarial activity of various quassinoids, simarolide exhibited limited effect against chloroquine-resistant Plasmodium falciparum in vitro, suggesting its potential in malaria research (Trager & Polonsky, 1981).
Structural Isolation from Plants
- Simarolide was also isolated from a French Guyanan Simaroubaceae plant, Simaba cf orinocensis H.B.K. Its structure was established through spectral means and X-ray diffraction analysis, contributing to the understanding of quassinoids' structures (Polonsky et al., 1981).
Effects on Neuronal Development
- A study on MN9D dopaminergic cells demonstrated that simazine (a similar triazine herbicide) affects dopamine neuronal development-related factors. This suggests potential research applications of simarolide in neurobiology (Yu et al., 2016).
Herbicide Detection Techniques
- Techniques for detecting simazine, which shares a similar structure with simarolide, were developed using water-soluble polyelectrolytes in immunoassay. This could be relevant for simarolide detection and environmental monitoring (Yazynina et al., 1999).
Soil Interaction Studies
- Research on simazine's interaction with soil can provide insights into simarolide's environmental behavior and potential agricultural applications. Adsorption studies in different soil types were conducted for simazine, which might be applicable to simarolide (Flores et al., 2009).
Propiedades
Número CAS |
1260-58-8 |
|---|---|
Nombre del producto |
Simarolide |
Fórmula molecular |
C27H36O9 |
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
[(1S,2S,4S,6R,7S,9R,13R,14R,16R,17S)-4-hydroxy-2,6,14,17-tetramethyl-3,11-dioxo-14-[(3R)-5-oxooxolane-3-carbonyl]-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] acetate |
InChI |
InChI=1S/C27H36O9/c1-12-6-16(29)24(33)26(4)15(12)8-19-27(5)18(9-21(31)36-19)25(3,10-17(22(26)27)35-13(2)28)23(32)14-7-20(30)34-11-14/h12,14-19,22,29H,6-11H2,1-5H3/t12-,14-,15+,16+,17-,18+,19-,22-,25-,26+,27-/m1/s1 |
Clave InChI |
XNXXVFZJNZBURI-WCMQAIAJSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H](C[C@@]([C@@H]4CC(=O)O3)(C)C(=O)[C@@H]5CC(=O)OC5)OC(=O)C)C)C)O |
SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(CC(C4CC(=O)O3)(C)C(=O)C5CC(=O)OC5)OC(=O)C)C)C)O |
SMILES canónico |
CC1CC(C(=O)C2(C1CC3C4(C2C(CC(C4CC(=O)O3)(C)C(=O)C5CC(=O)OC5)OC(=O)C)C)C)O |
Sinónimos |
simarolide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



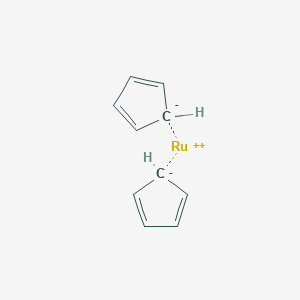
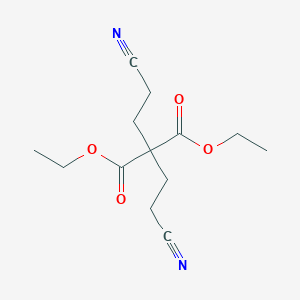

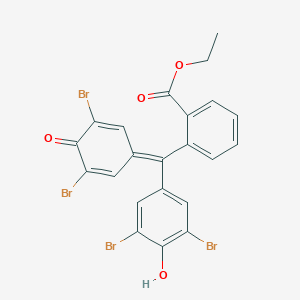
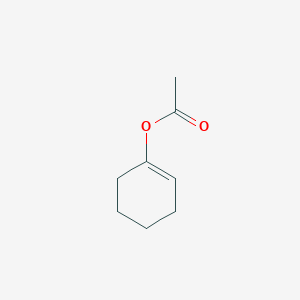
![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B73273.png)
